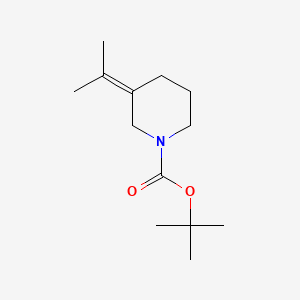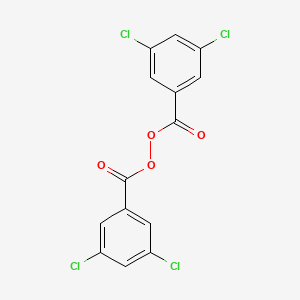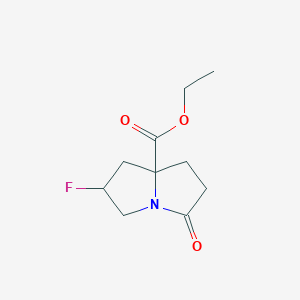![molecular formula C11H17N3 B13678697 1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
1-[3-(tert-Butyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(tert-Butyl)phenyl]guanidine is an organic compound belonging to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological systems and synthetic applications. This particular compound features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-(tert-Butyl)phenyl]guanidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines to form the desired guanidine compound . These reactions typically require mild conditions and can be carried out in organic solvents such as dimethylformamide or ethanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the guanidine compound.
Reduction: Reduced forms of the guanidine compound.
Substitution: Substituted guanidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[3-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[3-(tert-Butyl)phenyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another guanidine derivative with similar steric and electronic properties.
N,N’-Disubstituted guanidines: Compounds with varying substituents on the guanidine moiety, offering different reactivity and applications.
Uniqueness: 1-[3-(tert-Butyl)phenyl]guanidine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(3-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
Clave InChI |
ADKJIPWVGQWFBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


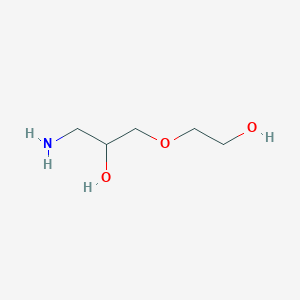
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
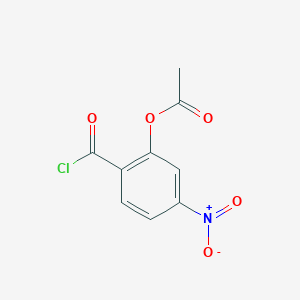
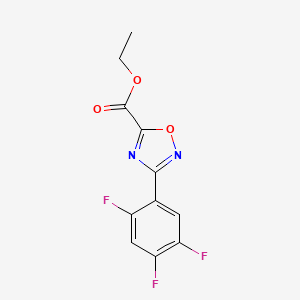

![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
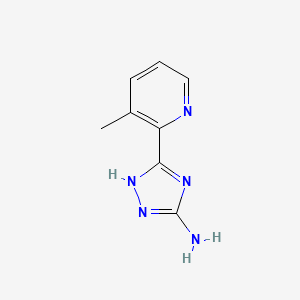
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
